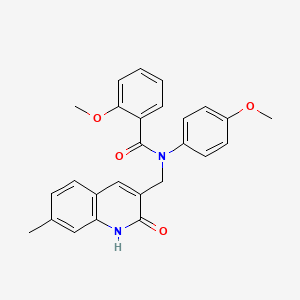
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one, also known as PPSPP, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. PPSPP is a derivative of cathinone, a naturally occurring stimulant found in the leaves of the khat plant.
作用機序
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychostimulants, such as amphetamines and cocaine. This compound also has a high affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents, similar to the effects of other psychostimulants. This compound has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and focus. This compound has been shown to have antidepressant effects in animal models, possibly due to its ability to increase serotonin levels in the brain.
実験室実験の利点と制限
One advantage of using 1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This allows for more precise and specific experiments on the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. Another area of interest is its potential as a research tool for studying the mechanisms of action of other psychostimulants. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
合成法
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-nitrobenzene with pyrrolidine to form 4-(pyrrolidin-1-yl)-2-nitrobenzene, which is then reduced to 4-(pyrrolidin-1-yl)aniline. The final step involves the reaction of 4-(pyrrolidin-1-yl)aniline with 4-(chlorosulfonyl)phenylpropan-1-one to yield this compound.
科学的研究の応用
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, this compound has been investigated as a potential treatment for various neurological disorders, including Parkinson's disease and depression. In neuroscience, this compound has been used as a research tool to study the mechanisms of action of various drugs, including amphetamines and cocaine. In forensic science, this compound has been used as a marker for the detection of cathinone use in biological samples.
特性
IUPAC Name |
1-pyrrolidin-1-yl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-11-1-2-12-18)10-7-15-5-8-16(9-6-15)23(21,22)19-13-3-4-14-19/h5-6,8-9H,1-4,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBVKNUPKGLYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

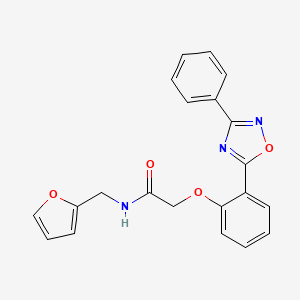

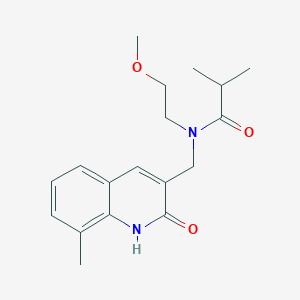
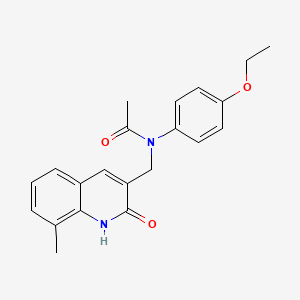
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)
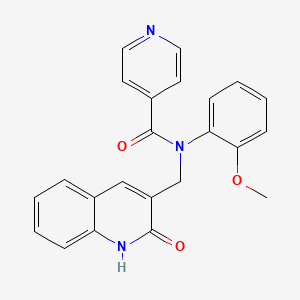
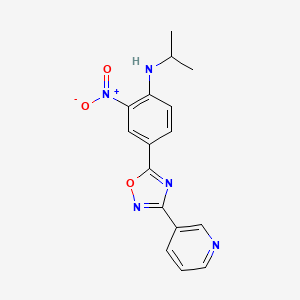
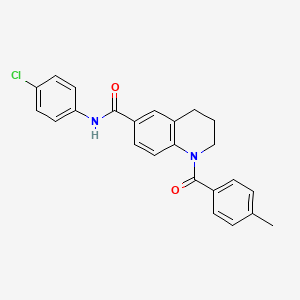
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
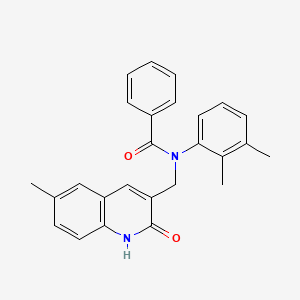
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
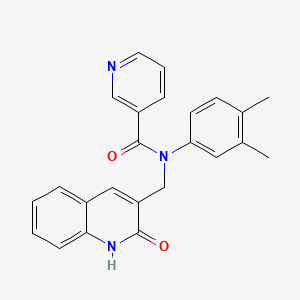
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
